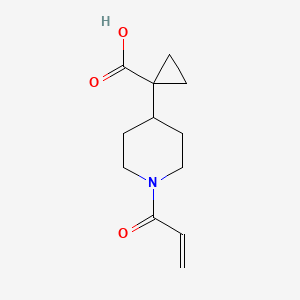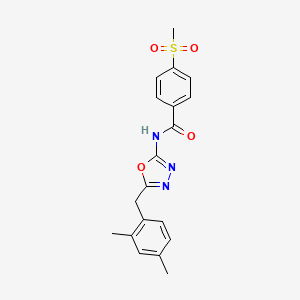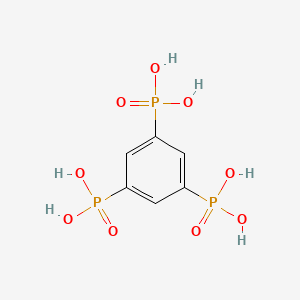![molecular formula C19H27N5O4 B2452216 1-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide CAS No. 1021134-10-0](/img/structure/B2452216.png)
1-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolopyrimidine, a bicyclic aromatic compound with a pyrrole ring fused to a pyrimidine ring. Pyrrolopyrimidines are found in many biologically active compounds, including several drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyrimidine core, followed by various functional group interconversions to install the butyl, dimethyl, dioxo, carbonyl, piperidine, and carboxamide groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused bicyclic pyrrolopyrimidine core, with various substituents attached at specified positions. The presence of multiple functional groups like carbonyl, carboxamide, and piperidine would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like carbonyl and carboxamide would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Applications in Heterocyclic Chemistry
Novel Heterocyclic Compound Synthesis
Research has explored the synthesis of novel heterocyclic compounds derived from similar structural frameworks. These compounds have shown potential as anti-inflammatory and analgesic agents, indicating their relevance in medicinal chemistry for the development of new therapeutics (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Polyamide Materials
The synthesis of polyamides incorporating uracil and adenine has been researched, showcasing the utility of pyrimidine derivatives in material science. These polyamides exhibit unique solubility and molecular weight characteristics, hinting at potential applications in biocompatible materials and high-performance polymers (Hattori & Kinoshita, 1979).
Antimicrobial Activity
Compounds with pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidine structures have been synthesized and tested for their antimicrobial activities. These studies provide a basis for developing new antimicrobial agents, which is critical in addressing the global challenge of antibiotic resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Catalytic Applications
Pyridodipyrimidines, structurally related to the query compound, have been investigated for their role as NAD(P)+ model compounds in catalysis. Their ability to oxidize alcohols under neutral conditions suggests potential applications in organic synthesis and industrial processes (Yoneda, Yamato, & Ono, 1981).
Synthetic Methodology Development
A one-pot, four-component synthesis method for pyrido[2,3-d]pyrimidine-6-carboxamide derivatives demonstrates the ongoing advancement in synthetic organic chemistry. These methodologies can streamline the production of complex molecules, facilitating research and development in pharmaceuticals and materials science (Shaabani et al., 2009).
Orientations Futures
The study of pyrrolopyrimidine derivatives is an active area of research due to their wide range of biological activities. Future research on this compound could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .
Propriétés
IUPAC Name |
1-(7-butyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-4-5-8-24-14(18(27)23-9-6-12(7-10-23)15(20)25)11-13-16(24)21(2)19(28)22(3)17(13)26/h11-12H,4-10H2,1-3H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXFJWHQSWOIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452134.png)




![5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B2452143.png)
![7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2452145.png)
![1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2452146.png)
![1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2452148.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)



